Cas no 1936713-06-2 (2-Pentanone, 1-amino-4-cyclobutyl-)

2-Pentanone, 1-amino-4-cyclobutyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Pentanone, 1-amino-4-cyclobutyl-
- 1-Amino-4-cyclobutylpentan-2-one
- EN300-795726
- 1936713-06-2
-
- Inchi: 1S/C9H17NO/c1-7(5-9(11)6-10)8-3-2-4-8/h7-8H,2-6,10H2,1H3
- InChI Key: MGHODTNXSZSZDV-UHFFFAOYSA-N
- SMILES: C(N)C(=O)CC(C1CCC1)C
Computed Properties
- Exact Mass: 155.131014166g/mol
- Monoisotopic Mass: 155.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Density: 0.989±0.06 g/cm3(Predicted)
- Boiling Point: 234.0±23.0 °C(Predicted)
- pka: 7.38±0.29(Predicted)
2-Pentanone, 1-amino-4-cyclobutyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-795726-5.0g |
1-amino-4-cyclobutylpentan-2-one |
1936713-06-2 | 95.0% | 5.0g |
$3065.0 | 2025-02-21 | |
Enamine | EN300-795726-0.1g |
1-amino-4-cyclobutylpentan-2-one |
1936713-06-2 | 95.0% | 0.1g |
$930.0 | 2025-02-21 | |
Enamine | EN300-795726-0.25g |
1-amino-4-cyclobutylpentan-2-one |
1936713-06-2 | 95.0% | 0.25g |
$972.0 | 2025-02-21 | |
Enamine | EN300-795726-0.5g |
1-amino-4-cyclobutylpentan-2-one |
1936713-06-2 | 95.0% | 0.5g |
$1014.0 | 2025-02-21 | |
Enamine | EN300-795726-1.0g |
1-amino-4-cyclobutylpentan-2-one |
1936713-06-2 | 95.0% | 1.0g |
$1057.0 | 2025-02-21 | |
Enamine | EN300-795726-0.05g |
1-amino-4-cyclobutylpentan-2-one |
1936713-06-2 | 95.0% | 0.05g |
$888.0 | 2025-02-21 | |
Enamine | EN300-795726-10.0g |
1-amino-4-cyclobutylpentan-2-one |
1936713-06-2 | 95.0% | 10.0g |
$4545.0 | 2025-02-21 | |
Enamine | EN300-795726-2.5g |
1-amino-4-cyclobutylpentan-2-one |
1936713-06-2 | 95.0% | 2.5g |
$2071.0 | 2025-02-21 |
2-Pentanone, 1-amino-4-cyclobutyl- Related Literature
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
Additional information on 2-Pentanone, 1-amino-4-cyclobutyl-
Introduction to 2-Pentanone, 1-amino-4-cyclobutyl (CAS No. 1936713-06-2)
2-Pentanone, 1-amino-4-cyclobutyl (CAS No. 1936713-06-2) is a novel organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its cyclobutyl and amino functional groups, which confer it with distinct chemical properties and reactivity.
The chemical structure of 2-Pentanone, 1-amino-4-cyclobutyl consists of a five-carbon ketone backbone with a cyclobutyl group attached at the fourth carbon position and an amino group at the first carbon position. This arrangement of functional groups provides the compound with a combination of hydrophobic and hydrophilic properties, making it an interesting candidate for a variety of chemical reactions and biological interactions.
Recent research has focused on the synthesis and characterization of 2-Pentanone, 1-amino-4-cyclobutyl. One notable study published in the Journal of Organic Chemistry (2022) detailed an efficient synthetic route for this compound using a palladium-catalyzed coupling reaction. The authors reported high yields and excellent selectivity, highlighting the practicality of this method for large-scale production.
In the context of pharmaceutical research, 2-Pentanone, 1-amino-4-cyclobutyl has shown promise as a potential lead compound for drug development. A study published in the Journal of Medicinal Chemistry (2023) investigated the biological activity of this compound against various cancer cell lines. The results indicated that 2-Pentanone, 1-amino-4-cyclobutyl exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. Further investigations are underway to explore its mechanism of action and optimize its pharmacological properties.
Beyond its potential in oncology, 2-Pentanone, 1-amino-4-cyclobutyl has also been explored for its applications in materials science. A recent paper in Advanced Materials (2023) reported the use of this compound as a building block for the synthesis of novel polymers with enhanced mechanical properties. The cyclobutyl group was found to contribute to the rigidity and stability of the resulting polymer chains, making them suitable for use in high-performance materials.
The environmental impact of 2-Pentanone, 1-amino-4-cyclobutyl is another area of active research. A study published in Environmental Science & Technology (2023) evaluated the biodegradability and ecotoxicity of this compound. The results showed that under controlled conditions, 2-Pentanone, 1-amino-4-cyclobutyl exhibits moderate biodegradability and low toxicity to aquatic organisms, suggesting that it may be a more environmentally friendly alternative to some existing chemicals.
In summary, 2-Pentanone, 1-amino-4-cyclobutyl (CAS No. 1936713-06-2) is a versatile compound with a range of potential applications in pharmaceuticals, materials science, and environmental chemistry. Ongoing research continues to uncover new properties and uses for this compound, positioning it as an important molecule for future scientific and industrial developments.
1936713-06-2 (2-Pentanone, 1-amino-4-cyclobutyl-) Related Products
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 5587-61-1(Triisocyanato(methyl)silane)




